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Compound of Interest

Compound Name: Dauricine

Cat. No.: B1265073

Dauricine Alkaloid: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Dauricine, a bioactive
bisbenzylisoquinoline alkaloid. It covers its chemical structure, physicochemical and
pharmacological properties, and key experimental methodologies for its study.

Chemical Structure and Properties

Dauricine is a naturally occurring alkaloid primarily isolated from the rhizomes of plants in the
Menispermaceae family, such as Menispermum dauricum (Asian moonseed) and
Menispermum canadense (Canadian moonseed).[1] Chemically, it is classified as a phenol, an
aromatic ether, and a bis-tetrahydroisoquinoline alkaloid.[1] The structure of Dauricine consists
of two benzylisoquinoline units linked by a diaryl ether bridge.

Chemical Identity
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Identifier Value

4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-
tetrahydro-1-isoquinolinylJmethyl}-2-(4-
IUPAC Name {[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-
tetrahydro-1-
isoquinolinyllmethyl}phenoxy)phenol[2][3]

CAS Number 524-17-4[4][5]
Molecular Formula C3sH44N206[2][4][5][6]
Synonyms NSC 36413[4]

Physicochemical Data

The physicochemical properties of Dauricine are summarized below, providing essential data
for its handling, formulation, and analysis.

Property Value Source(s)

Molecular Weight 624.77 g/mol [11[5117]

Slightly yellow amorphous
Appearance . . . . [51[8]
solid; White to off-white solid

Melting Point 115°C [1][5]

Soluble in DMSO (=62.4
mg/mL), ethanol, acetone, and
Solubility benzene.[2][3][6][9][10] Slightly  [2][3][4][5][6][9][10]
soluble in ether and PBS (pH
7.2).[4][5] Insoluble in water.[9]

Optical Rotation [a]D11 -139° (in methanol) [5]

Pharmacological Properties and Mechanism of
Action
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Dauricine exhibits a wide range of pharmacological activities, making it a subject of interest for
drug development. Its primary effects include anti-cancer, anti-inflammatory, anti-arrhythmic,
and neuroprotective activities.[1][2][3][11]

Summary of Biological Activities

» Anti-Cancer: Dauricine demonstrates significant inhibitory effects against various cancer cell
lines, including colon, pancreatic, lung, bladder, and prostate cancers.[2][6][12][13] It inhibits
cell proliferation and invasion, arrests the cell cycle, and induces apoptosis.[6][8][12]

¢ Anti-Inflammatory: The alkaloid shows potent anti-inflammatory properties by inhibiting the
production of pro-inflammatory cytokines such as TNF-q, IL-6, and IL-1[3 and downregulating
adhesion molecules like ICAM-1 and VCAM-1.[1][4][14][15]

» Anti-Arrhythmic: Dauricine can block cardiac transmembrane Na+, K+, and Ca2+ ion
currents, suggesting its potential as an anti-arrhythmic agent.[4][7] It has been shown to
prolong the action potential duration by inhibiting HERG channels.[3]

o Neuroprotection: It has demonstrated neuroprotective effects in models of cerebral
ischemia/reperfusion by reducing inflammation and neuronal apoptosis.[1][15]

Juantitative P} logical 1Csa

Cell Line Cancer Type Activity ICso0 Value (uM)
A549, H1299, A427 Lung Adenocarcinoma  Proliferation Inhibition Approx. 10-15 uM
EJ Bladder Cancer Proliferation Inhibition 3.81-5.15 pg/mL
PC-3M Prostate Cancer Proliferation Inhibition 3.81-5.15 pg/mL
293T-ACE2, VeroE6 (Cell lines for toxicity) Cytotoxicity > 50 uM

*Note: Original data in
pg/mL is
approximately 6.1-8.2
M.

Key Signaling Pathways
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Dauricine modulates several critical intracellular signaling pathways. The most well-
documented are the NF-kB and Hedgehog pathways.

A primary mechanism for Dauricine's anti-inflammatory and anti-cancer effects is the
suppression of the Nuclear Factor-kappaB (NF-kB) signaling pathway.[1][6][14] In unstimulated
cells, NF-kB is sequestered in the cytoplasm by its inhibitor, IkBa. Pro-inflammatory stimuli,
such as IL-1(3 or TNF-a, trigger the phosphorylation and subsequent degradation of IkBa,
allowing the p65 subunit of NF-kB to translocate to the nucleus.[6][16] Dauricine inhibits the
phosphorylation and degradation of IkBa, thereby preventing p65 nuclear translocation and the
transcription of downstream inflammatory and proliferative genes like ICAM-1, VCAM-1,
CyclinD1, and Bcl-2.[4][6][16]
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Dauricine inhibits the NF-kB signaling pathway.

In the context of pancreatic cancer, Dauricine has been shown to suppress the Hedgehog (Hh)
signaling pathway, which is aberrantly activated in many malignancies.[2][7][8] The canonical
Hh pathway is initiated when the Sonic Hedgehog (Shh) ligand binds to its receptor, Patched1
(Ptchl). This binding relieves Ptchl's inhibition of Smoothened (Smo), a G-protein coupled
receptor. Activated Smo then triggers a cascade that leads to the activation and nuclear
translocation of Gli transcription factors, which regulate genes involved in cell proliferation and
survival.[2][5] Dauricine treatment significantly decreases the expression of key pathway
components, including Shh, Ptchl, Smo, and Glil, thereby inhibiting pathway activity and
suppressing tumor growth.[2][5]
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Dauricine inhibits the Hedgehog signaling pathway.
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Experimental Protocols

This section details generalized methodologies for the isolation, synthesis, and biological
evaluation of Dauricine.

Isolation from Menispermum dauricum

This protocol describes a general procedure for the extraction and isolation of Dauricine from
plant material.

o Preparation of Plant Material: Dried rhizomes of M. dauricum are pulverized into a fine
powder.

o Extraction: The powdered material is subjected to extraction with an organic solvent, typically
methanol or ethanol, using methods such as maceration or Soxhlet extraction for 24-48
hours. The process is repeated multiple times to ensure exhaustive extraction.

e Solvent Removal: The combined extracts are filtered, and the solvent is removed under
reduced pressure using a rotary evaporator to yield a crude extract.

» Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%
HCI) and filtered. The acidic solution is then washed with an immiscible organic solvent (e.g.,
ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified
(e.g., with NH4OH to pH 9-10) and extracted with a solvent like chloroform or
dichloromethane to isolate the basic alkaloid fraction.

o Chromatographic Purification: The crude alkaloid fraction is subjected to chromatographic
separation.

o Column Chromatography: The fraction is loaded onto a silica gel or alumina column and
eluted with a gradient solvent system (e.g., chloroform-methanol or hexane-ethyl acetate)
to separate the components.

o Preparative HPLC: Fractions enriched with Dauricine are further purified using
preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield
the pure compound.
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 Structure Elucidation: The identity and purity of the isolated Dauricine are confirmed using
spectroscopic methods, including Mass Spectrometry (MS), *H-NMR, and 3C-NMR.[11]

General Synthetic Strategies

The total synthesis of Dauricine is complex. One validated computer-designed approach
involves a multi-step sequence starting from 4-hydroxyethylphenol, proceeding through
iodization, benzylation, coupling, bis-oxidation, another coupling step, reduction, and final
debenzylation.[1] Another advanced strategy for related bis-tetrahydroisoquinoline alkaloids
utilizes an aryne annulation approach to construct the isoquinoline cores, followed by cross-
coupling reactions to form the diaryl ether linkage.[17]

In Vitro Anti-Cancer Activity Workflow

The following protocol outlines a standard workflow for assessing the anti-cancer effects of
Dauricine on a selected cancer cell line.
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Start: Select Cancer Cell Line

1. Cell Culture
Seed cells in appropriate plates
(e.g., 96-well, 6-well)

A

2. Dauricine Treatment
Incubate cells with various
concentrations of Dauricine

3. Biologig;’:\l Assays \

A. Viability Assay (MTT) B. Apoptosis/Cell Cycle Assay C. Invasion Assay (Transwell)
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A

4. Data Analysis
Calculate IC50 values, percentage of
apoptotic cells, and invasion inhibition
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Workflow for in vitro evaluation of anti-cancer activity.

Detailed Protocols:

o Cell Viability (MTT Assay):
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o Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere
overnight.

o Treat cells with a range of Dauricine concentrations (e.g., 0, 5, 10, 15, 20 uM) for 24-48
hours.[12]

o Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each
well and incubate for 4 hours to allow formazan crystal formation.

o Solubilize the formazan crystals with DMSO.

o Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed
as a percentage relative to the untreated control.

o Apoptosis Analysis (Flow Cytometry):
o Culture cells in 6-well plates and treat with Dauricine for 24-48 hours.
o Harvest the cells (including floating and adherent cells) and wash with cold PBS.

o Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium lodide (PI)
according to the manufacturer's protocol.

o Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin
V+/PIl-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/P1+) populations.

In Vitro Anti-Inflammatory Activity Protocol

This protocol assesses Dauricine's ability to inhibit inflammatory responses in macrophage or
endothelial cells.

e Cell Culture: Seed RAW 264.7 macrophages or Human Umbilical Vein Endothelial Cells
(HUVECS) in appropriate plates.[4][18]

» Treatment and Stimulation: Pre-treat cells with non-cytotoxic concentrations of Dauricine for
1-2 hours.
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» Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (1 pg/mL)
or IL-13 (10 ng/mL), for a specified period (e.g., 6-24 hours).[4][18]

e Endpoint Analysis:

o Nitric Oxide (NO) Measurement (Griess Assay): For macrophage cultures, collect the
supernatant. Mix the supernatant with Griess reagent and measure the absorbance at
~540 nm to quantify nitrite, a stable product of NO. A decrease in nitrite indicates anti-
inflammatory activity.[18]

o Gene Expression (QRT-PCR/Western Blot): Lyse the cells to extract RNA or protein. Use
gRT-PCR to measure the mRNA levels of inflammatory genes (ICAM-1, VCAM-1, TNF-q,
etc.). Use Western blotting to measure the protein levels of key signaling molecules (e.g.,
p-p65, IKBa).[4][16]

o NF-kB Activity (Luciferase Reporter Assay): Transfect cells with a luciferase reporter
plasmid containing NF-kB binding sites. Following treatment and stimulation, lyse the cells
and measure luciferase activity. A reduction in luminescence indicates inhibition of NF-kB
transcriptional activity.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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